Caltrop

Descripción general

Descripción

Tribulus terrestris, commonly known as puncture vine, is a herbaceous plant from the Zygophyllaceae family. The root of this plant has been used for centuries in traditional medicine across various cultures, including Chinese, Indian, and European systems. It is renowned for its potential health benefits, particularly in enhancing sexual function, physical performance, and overall vitality .

Aplicaciones Científicas De Investigación

Medicine: The root is used in traditional medicine to treat conditions like sexual dysfunction, cardiovascular diseases, and diabetes.

Industry: The extract is used in the production of dietary supplements and herbal medicines.

Mecanismo De Acción

Target of Action

Caltrop, also known as Tribulus terrestris root or Goathead, is a medicinal plant that has been used for generations to energize, vitalize, and improve sexual function and physical performance in men .

Mode of Action

The interaction of this compound with its targets is complex and multifaceted. The bioactive compounds, particularly saponins and flavonoids, isolated from this compound are believed to be responsible for its various pharmacological activities . These compounds interact with multiple targets in the body, leading to a range of effects.

Biochemical Pathways

This compound affects several biochemical pathways due to its rich phytochemical composition. It’s known for its potential as an aphrodisiac, cardiovascular agent, anti-inflammatory, and antioxidant . The saponins and flavonoids present in this compound are thought to modulate these pathways, leading to their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of pharmacological activities. For instance, as an antioxidant, this compound can help neutralize harmful free radicals at the cellular level . As an aphrodisiac, it may influence hormones and neurotransmitters related to sexual function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound thrives in hot and dry conditions where other plants cannot . Its dense mat smothers out other species, and it can start flowering within 3 weeks of germination, continuing to flower all summer . Depending on the moisture available, it typically produces 200 to 5,000 seeds in one growing season . These environmental factors can influence the concentration of bioactive compounds in the plant, thereby affecting its pharmacological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Caltrop extracts typically involves several steps. One common method includes:

Collection and Drying: The roots are collected and dried to reduce moisture content.

Extraction: The dried roots are subjected to extraction using solvents such as ethanol or methanol.

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated by evaporating the solvent.

Purification: The concentrated extract is further purified using techniques like macroporous adsorbent resin column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound extract follows similar principles but on a larger scale. The process involves:

Bulk Collection: Large quantities of roots are harvested.

Mechanical Drying: Industrial dryers are used to ensure uniform drying.

Large-Scale Extraction: Industrial extractors are employed to handle large volumes of solvent and plant material.

Automated Filtration and Concentration: Automated systems filter and concentrate the extract efficiently.

Standardization: The final product is standardized to ensure consistent levels of active compounds.

Análisis De Reacciones Químicas

Types of Reactions: Caltrop undergoes various chemical reactions, including:

Oxidation: The phenolic compounds in the root can undergo oxidation, leading to the formation of quinones.

Reduction: Certain saponins and flavonoids may be reduced under specific conditions.

Hydrolysis: The glycosidic bonds in saponins can be hydrolyzed to release aglycones and sugars.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products:

Oxidation Products: Quinones and other oxidized phenolic compounds.

Reduction Products: Reduced forms of saponins and flavonoids.

Hydrolysis Products: Aglycones and monosaccharides.

Comparación Con Compuestos Similares

Caltrop is often compared with other medicinal plants known for their aphrodisiac and health-promoting properties:

Ginseng (Panax ginseng): Both plants are used to enhance physical performance and sexual function, but ginseng is more widely studied and has a broader range of applications.

Maca (Lepidium meyenii): Similar to Tribulus terrestris, maca is used to improve sexual function and energy levels. maca is primarily grown in the Andes and has different phytochemical profiles.

Ashwagandha (Withania somnifera): Known for its adaptogenic properties, ashwagandha is used to reduce stress and improve overall vitality.

Actividad Biológica

Caltrop, known scientifically as Tribulus terrestris and Trapa quadrispinosa, exhibits significant biological activities that have garnered attention in both agricultural and medicinal research. This article explores the biological activities of these two species, focusing on their antioxidant properties, toxicological effects, and potential therapeutic applications.

1. Overview of this compound Species

- Tribulus terrestris : Commonly referred to as puncture vine, this species is notorious for its toxicity to livestock, particularly sheep, due to the presence of protodioscin, a steroidal saponin.

- Trapa quadrispinosa : Also known as water this compound or water chestnut, this aquatic plant is valued for its edible seeds and has been studied for its health benefits.

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of Trapa quadrispinosa. A comprehensive investigation into the husk of water this compound revealed:

- Phenolic Content : The husk contains various phenolic compounds, with tannins being the most abundant. These compounds contribute to its antioxidant capacity.

- Radical Scavenging Activity :

Table 1: Antioxidant Activity of Water this compound Husk Fractions

| Fraction Type | IC50 (μg/mL) ABTS | IC50 (μg/mL) DPPH | α-Glycosidase Inhibition IC50 |

|---|---|---|---|

| Free Phenolic | - | - | 1.43 ± 0.12 |

| Esterified Phenolic | - | - | Not specified |

| Insoluble-Bound Phenolic | 0.82 ± 0.12 | 1.15 ± 0.02 | Not specified |

3. Toxicological Effects

Tribulus terrestris poses significant health risks to livestock due to its production of protodioscin:

- Toxicity in Sheep : Protodioscin can cause liver damage, leading to jaundice and rapid weight loss in affected sheep. Recent studies demonstrated that herbicide treatment significantly reduces protodioscin levels in this compound plants, thereby mitigating the risk of poisoning in livestock .

Case Study: Herbicide Treatment Efficacy

A study conducted in Western Australia analyzed green and herbicide-treated dead this compound plants, revealing that treated plants had approximately one-fifth the level of protodioscin compared to untreated samples .

4. Therapeutic Applications

The medicinal potential of Trapa quadrispinosa has been explored in various contexts:

- Nutritional Benefits : The peels and kernels are rich in starch, dietary fiber, essential amino acids, and minerals, contributing to their status as functional foods with anti-cancer and antioxidant properties .

- Diabetes Management : The ability of water this compound husk extracts to inhibit α-glycosidase suggests potential applications in managing blood glucose levels in diabetic patients .

Propiedades

IUPAC Name |

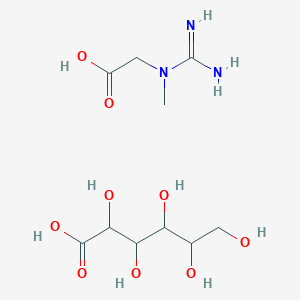

2-[carbamimidoyl(methyl)amino]acetic acid;2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C4H9N3O2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-7(4(5)6)2-3(8)9/h2-5,7-11H,1H2,(H,12,13);2H2,1H3,(H3,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKYLHIZBOASDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90131-68-3 | |

| Record name | Tribulus extract | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090131683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribulus terrestris, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.